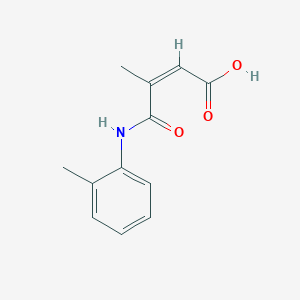

(Z)-3-methyl-4-oxo-4-(o-tolylamino)but-2-enoic acid

Description

(Z)-3-Methyl-4-oxo-4-(o-tolylamino)but-2-enoic acid is a structurally distinct enoic acid derivative characterized by:

- Z-configuration at the double bond (C2–C3), influencing steric and electronic properties.

- A 3-methyl substituent on the unsaturated backbone.

- An o-tolylamino group (ortho-methylphenylamine) at position 4, contributing to steric hindrance and electronic modulation.

This compound is synthesized via regioselective reactions of itaconic anhydride with aryl amines, where electron-donating substituents (e.g., methyl in o-toluidine) favor nucleophilic attack at the C5 carbonyl, leading to the 3-methyl regioisomer .

Properties

IUPAC Name |

(Z)-3-methyl-4-(2-methylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-5-3-4-6-10(8)13-12(16)9(2)7-11(14)15/h3-7H,1-2H3,(H,13,16)(H,14,15)/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSRAJXSDZDCLX-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C\C(=O)O)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methyl-4-oxo-4-(o-tolylamino)but-2-enoic acid typically involves the reaction of o-toluidine with acetoacetic ester under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methyl-4-oxo-4-(o-tolylamino)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-3-methyl-4-oxo-4-(o-tolylamino)but-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-methyl-4-oxo-4-(o-tolylamino)but-2-enoic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their substituents, and properties:

Stereochemical and Electronic Effects

- Z-configuration : Common across analogs, this configuration imposes steric constraints that may influence enzyme binding or crystallization behavior.

- Substituent Electronics : Electron-donating groups (e.g., methyl, methoxy) stabilize intermediates during synthesis and modulate reactivity in biological systems. For instance, the 2-methoxyphenyl analog’s oxo group at C2 alters conjugation compared to the target compound’s C4-oxo motif .

Biological Activity

(Z)-3-methyl-4-oxo-4-(o-tolylamino)but-2-enoic acid, an organic compound with the molecular formula C₁₁H₁₁NO₃, has garnered attention in recent years due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a butenoic acid backbone with a carbonyl group and an amino group, contributing to its reactivity. The synthesis typically involves the reaction of o-toluidine with acetoacetic ester under specific conditions, which may include the use of solvents like ethanol and catalysts such as hydrochloric acid. The reaction proceeds through the formation of an intermediate that undergoes cyclization and hydrolysis to yield the final product .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, particularly in medicinal chemistry. Key areas of focus include:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infectious diseases .

- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may possess anticancer activity. In vitro assays have been conducted on several human cancer cell lines, revealing cytotoxic effects that warrant further investigation into their mechanisms .

- Enzyme Inhibition : this compound has been linked to the inhibition of enzymes involved in critical biological pathways, including those associated with the kynurenine pathway, which plays a role in neuronal excitability and cell growth .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating cellular signaling pathways and metabolic processes. This interaction may involve:

- Inhibition or activation of certain enzymes.

- Modulation of receptor activity.

These actions could lead to downstream effects on cell proliferation, apoptosis, and other critical cellular functions.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones for both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro testing on human breast cancer cells showed that this compound induced apoptosis at specific concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis

Q & A

Basic: What are the recommended methods for synthesizing and purifying (Z)-3-methyl-4-oxo-4-(o-tolylamino)but-2-enoic acid?

Answer:

The synthesis typically involves condensation reactions between precursors such as substituted amino-thiophenes or phenyl derivatives and α,β-unsaturated carbonyl compounds. For example:

- Step 1: React (Z)-2-hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid with ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate in ethanol under reflux conditions .

- Step 2: Purify the crude product via recrystallization from ethanol or acetone to achieve ≥99% purity .

Key Considerations: Optimize reaction time (e.g., 24 hours at –18°C for crystallization) and solvent polarity to enhance yield and stereoselectivity .

Basic: How should solubility and formulation challenges be addressed in experimental design?

Answer:

The compound is highly soluble in water and ethanol but sparingly soluble in chloroform or acetone . For in vitro assays:

- Use aqueous buffers (pH 6–8) for biological activity studies.

- For hydrophobic matrices (e.g., lipid-based delivery systems), employ co-solvents like DMSO (<1% v/v) to prevent precipitation .

Advanced: How does the Z-isomer configuration influence biological activity compared to the E-isomer?

Answer:

The Z-configuration stabilizes intramolecular hydrogen bonding between the enolic –OH and carbonyl groups, enhancing thermal stability and antiviral activity. For instance:

- Biological Impact: The Z-isomer shows superior inhibition of viral replication in poultry models compared to the E-isomer due to improved binding to viral neuraminidase .

- Validation: Use NMR or X-ray crystallography to confirm stereochemistry and correlate with activity assays .

Advanced: What analytical techniques are optimal for quantifying this compound and resolving structural ambiguities?

Answer:

Target functional groups and reaction-analytical centers (e.g., –NH–, C=O, conjugated C=C):

- Quantification: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase .

- Structural Confirmation:

Advanced: How can stability under stress conditions (e.g., heat, light) be systematically evaluated?

Answer:

Design accelerated stability studies:

- Thermal Stability: Heat samples at 40–60°C for 4 weeks and monitor degradation via HPLC. The Z-isomer degrades <5% under dry conditions but hydrolyzes rapidly in acidic media (t½ = 8 hours at pH 3) .

- Photostability: Expose to UV light (320–400 nm) for 48 hours; use amber glass vials to prevent cis-trans isomerization .

Advanced: What computational methods are recommended for predicting molecular geometry and electronic properties?

Answer:

Employ density functional theory (DFT) with B3LYP/6-31G* basis sets:

- Geometry Optimization: Validate energy-minimized structures using frequency calculations (no imaginary frequencies) .

- Applications: Predict HOMO-LUMO gaps for reactivity analysis or intermolecular interactions (e.g., hydrogen bonding with viral proteins) .

Advanced: How should conflicting data on synthetic yields or analytical results be resolved?

Answer:

- Yield Discrepancies: Re-evaluate reaction conditions (e.g., solvent purity, inert atmosphere). For example, trace moisture can reduce yields by 20–30% in anhydrous ethanol .

- Analytical Conflicts: Cross-validate using orthogonal methods (e.g., LC-MS for purity vs. NMR for structural integrity) .

Basic: What functional groups are critical for characterizing this compound, and which techniques are best suited for their identification?

Answer:

Key groups include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.